molecular formula C33H37N3O7 B13352247 (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate

Katalognummer: B13352247
Molekulargewicht: 587.7 g/mol
InChI-Schlüssel: OGSXPGWUTPOZAG-JDXGNMNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, particularly in the synthesis of peptides.

Vorbereitungsmethoden

The synthesis of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate typically involves the following steps:

Analyse Chemischer Reaktionen

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino groups during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways involved in peptide synthesis, ensuring the correct formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate can be compared with other similar compounds, such as:

These compounds also contain the Fmoc group and are used in similar applications, but they differ in their specific structures and the types of reactions they undergo.

Eigenschaften

Molekularformel

C33H37N3O7

Molekulargewicht

587.7 g/mol

IUPAC-Name

methyl (4S)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-5-[4-(hydroxymethyl)anilino]-5-oxopentanoate

InChI

InChI=1S/C33H37N3O7/c1-20(2)30(36-33(41)43-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27)32(40)35-28(16-17-29(38)42-3)31(39)34-22-14-12-21(18-37)13-15-22/h4-15,20,27-28,30,37H,16-19H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)/t28-,30-/m0/s1

InChI-Schlüssel

OGSXPGWUTPOZAG-JDXGNMNLSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

CC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.